molecular formula C16H20O4Si B15435311 Tetra(4,5-dihydrofuran-2-yl)silane CAS No. 82877-27-8

Tetra(4,5-dihydrofuran-2-yl)silane

Cat. No.: B15435311
CAS No.: 82877-27-8
M. Wt: 304.41 g/mol
InChI Key: MVKBHCDVOVHVFK-UHFFFAOYSA-N
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Description

Tetra(4,5-dihydrofuran-2-yl)silane, with the molecular formula Si(C4H5O)4, is an organosilicon compound that serves as a versatile and fundamental building block for the precise synthesis of a wide range of functionalized silicon compounds . Its core value in research stems from the exceptional properties of the dihydrofuryl (DHF) groups, which act as superior leaving groups in nucleophilic substitution reactions at the silicon center . This characteristic allows researchers to employ this tetravalent silane as a precursor for introducing specific functionalities via selective Si–C(DHF) bond cleavage. The mechanism of action involves the nucleophilic attack on the silicon atom by carbon nucleophiles (e.g., organolithium compounds), hydrides (e.g., LiAlH4), oxygen nucleophiles (e.g., t-butanol), and nitrogen nucleophiles, leading to the displacement of the DHF group and the formation of new Si–C, Si–H, Si–O, or Si–N bonds, respectively . This provides a valuable alternative pathway to target molecules that might be challenging to access through conventional methods involving methoxysilanes . In the solid state, the compound crystallizes in the monoclinic crystal system with a slightly distorted tetrahedral geometry around the silicon atom . Its crystal packing is stabilized by intermolecular interactions, such as C–H⋯O hydrogen bonds, which can form polymeric chains, as revealed by Hirshfeld surface analysis . As a research chemical, this compound is an essential reagent for the functionalization of silicon and the development of novel organosilicon architectures. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

82877-27-8

Molecular Formula

C16H20O4Si

Molecular Weight

304.41 g/mol

IUPAC Name

tetrakis(2,3-dihydrofuran-5-yl)silane

InChI

InChI=1S/C16H20O4Si/c1-5-13(17-9-1)21(14-6-2-10-18-14,15-7-3-11-19-15)16-8-4-12-20-16/h5-8H,1-4,9-12H2

InChI Key

MVKBHCDVOVHVFK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C1)[Si](C2=CCCO2)(C3=CCCO3)C4=CCCO4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Organosilicon and Organogermane Derivatives

A direct comparison can be drawn with tetrakis(4,5-dihydrofuran-2-yl)germane , the germanium analog. Both compounds share identical substituents but differ in their central atom (Si vs. Ge).

Property Tetra(4,5-dihydrofuran-2-yl)silane Tetrakis(4,5-dihydrofuran-2-yl)germane
Central Atom Silicon (Si) Germanium (Ge)
Bond Length (X–C) 1.87 Å (Si–C) 1.97 Å (Ge–C)
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/c
Dominant Interactions C–H···O (40% of Hirshfeld surface) C–H···O (38% of Hirshfeld surface)

Key Findings :

  • The germanium analog exhibits longer bond lengths (Ge–C vs. Si–C), consistent with germanium’s larger atomic radius.
  • Both compounds crystallize in the same space group, suggesting similar packing motifs.

Functionalized Organosilicon Compounds

Tetrakis[3-{6-[4-(4-cyanophenylazo)phenoxy]hexanoyloxy}propyl]silane (compound 2 from ) provides a contrast in substituent complexity. Unlike this compound, this compound features:

  • Azo groups : Introduce chromophoric properties and photoresponsive behavior.
  • Long alkyl chains : Enhance solubility in organic solvents (e.g., THF, EMK) and flexibility.
  • Cyanophenyl moieties: Enable π–π stacking interactions, absent in the dihydrofuran-based silane .

Comparative Analysis :

Property This compound Compound 2
Substituents Dihydrofuran rings Azo-functionalized alkyl chains
Electron Density Electron-rich (oxygen lone pairs) Electron-deficient (azo and cyano groups)
Applications Crystallography, ligand design Dyes, photoresponsive materials

Research Implications :

  • The dihydrofuran-based silane’s electron-rich structure makes it a candidate for coordinating metal ions or acting as a monomer in polymer synthesis.
  • Compound 2 ’s azo groups render it suitable for optical applications but may introduce toxicity concerns akin to aromatic amines .

Heterocyclic Organometallics

Compared to tetrahydrofuran (THF) derivatives, this compound exhibits distinct properties:

  • Ring saturation : The dihydrofuran rings are partially saturated, reducing ring strain compared to fully unsaturated furans.
  • Toxicity: THF is a known irritant and central nervous system depressant , but the toxicity profile of the dihydrofuran-substituted silane remains unstudied.

Research Findings and Implications

  • Crystallography : Hirshfeld surface analysis of this compound reveals that C–H···O interactions dominate (40% of surface contacts), with minimal π–π contributions (<5%). This contrasts sharply with azo-substituted analogs like compound 2 , where π–π interactions are significant .
  • Thermal Stability : The germanium analog’s longer bond lengths may reduce thermal stability compared to the silicon derivative, though experimental data are pending .
  • Synthetic Flexibility : The dihydrofuran rings’ puckering (quantified via Cremer-Pople parameters ) allows for tunable steric effects in ligand design.

Q & A

Basic Research Questions

Q. What crystallographic methods are employed to determine the structure of Tetra(4,5-dihydrofuran-2-yl)silane?

  • Methodological Answer : Single-crystal X-ray diffraction is the primary technique, utilizing SHELX software (e.g., SHELXD for structure solution and SHELXL for refinement). Bond lengths, angles, and torsion angles are derived from refined atomic coordinates. Hirshfeld surface analysis complements this by quantifying intermolecular interactions such as C-H···O contacts .

Q. How does the molecular geometry of this compound compare to its germanium analog?

  • Methodological Answer : X-ray crystallography reveals differences in bond lengths (e.g., Si-C vs. Ge-C) and tetrahedral angles. For example, Si-C bonds are typically shorter than Ge-C bonds, influencing ring puckering and crystal packing. Hirshfeld surface analysis further highlights variations in intermolecular interaction frequencies .

Q. What software tools are recommended for refining the crystal structure of organosilicon compounds like this compound?

  • Methodological Answer : SHELXL is the gold standard for least-squares refinement, integrating features like TWIN for twinned data and HKLF5 for handling complex datasets. Validation metrics (R-factors, residual electron density maps) ensure reliability. OLEX2 or Mercury assist in visualization .

Advanced Research Questions

Q. How can Hirshfeld surface analysis and graph set theory elucidate intermolecular interactions in this compound?

  • Methodological Answer : Hirshfeld surfaces mapped with normalized contact distances (dnorm) identify dominant interactions (e.g., C-H···O, van der Waals contacts). Graph set analysis (Etter’s formalism) classifies hydrogen-bonding patterns into motifs like D (donor) or R (ring), critical for understanding supramolecular architecture .

Q. How can Cremer-Pople puckering parameters analyze the conformational flexibility of dihydrofuran rings in this compound?

  • Methodological Answer : Calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates using the Cremer-Pople method. For five-membered rings, q quantifies non-planarity, while φ defines pseudorotation pathways. This reveals steric effects or electronic factors influencing reactivity .

Q. What strategies resolve data contradictions in crystallographic studies of this compound?

  • Methodological Answer : Cross-validate with NMR or IR spectroscopy to confirm molecular geometry. For crystallographic ambiguities (e.g., disorder), use SHELXL’s PART and SUMP instructions. Hirshfeld surface analysis reconciles packing inconsistencies by correlating experimental and theoretical interaction profiles .

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